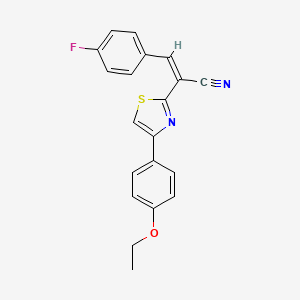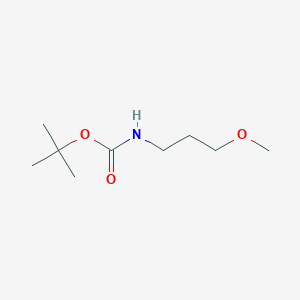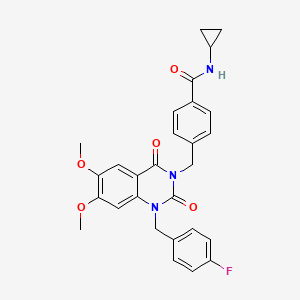
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, also known as EFTA, is a chemical compound that has been studied for its potential applications in scientific research. EFTA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in the field of medicine.
Scientific Research Applications
Aggregation-Enhanced Emission (AIE) and Piezochromic Behaviors
A novel diphenylacrylonitrile derivative, exhibiting aggregation-enhanced emission (AIE) effects, demonstrated distinct piezochromic behaviors under hydrostatic pressure, showcasing a significant fluorescence color shift from light green to red upon application of pressure. This change is attributed to variations in intermolecular interactions under different stress conditions, highlighting its potential in stress-sensitive applications (Ouyang et al., 2016).
Nonlinear Optical Limiting
Thiophene dyes, structurally similar to the acrylonitrile derivative , have been synthesized for optoelectronic devices, showing enhanced nonlinear optical limiting behavior suitable for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinearity is primarily due to a two-photon absorption process, as evidenced by detailed spectroscopic studies and density functional theory (DFT) calculations (Anandan et al., 2018).
Fungicidal Activity
Synthesized thiazolylacrylonitriles, including compounds structurally related to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, exhibited significant fungicidal activity, particularly against Colletotrichum gossypii, with certain compounds achieving over 80% growth inhibition at relatively low concentrations. This points to their potential utility in agricultural pest management (Shen De-long, 2010).
Photophysical and Electroluminescent Device Applications
Metallo-phthalocyanines and Zn(II)-chelated complexes, incorporating elements of the chemical structure , have been developed for use in photophysical and electroluminescent devices. These materials exhibit broad emission bands and significant fluorescence, indicating their potential for application in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The research into these complexes underscores their promising characteristics for future technology applications in display and lighting technologies (Yenilmez et al., 2013; Roh et al., 2009).
Antioxidant Activity
Derivatives of 4-fluorobenzaldehyde, structurally related to the query compound, have been synthesized and evaluated for antioxidant activity. These compounds, including thiazolidin-4-one derivatives, showed promising antioxidant properties, suggesting potential therapeutic applications in the prevention and treatment of diseases associated with oxidative stress (El Nezhawy et al., 2009).
properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-2-24-18-9-5-15(6-10-18)19-13-25-20(23-19)16(12-22)11-14-3-7-17(21)8-4-14/h3-11,13H,2H2,1H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFJXFGALXJYOU-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835604.png)




![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2835611.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2835613.png)
![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)

![3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2835617.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2835618.png)

